4-(4-Prop-2-enoxyphenyl)benzonitrile
Description
4-(4-Prop-2-enoxyphenyl)benzonitrile is a benzonitrile derivative featuring a propenoxy (allyloxy) substituent at the para position of the benzene ring. Its structure combines a nitrile group with a conjugated propenoxy-phenyl system, making it relevant for applications in nonlinear optics, medicinal chemistry, and materials science.
Properties
CAS No. |
111928-38-2 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-prop-2-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10H,1,11H2 |
InChI Key |
DDEVUZALIPWLKN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with extended π-conjugation exhibit strong NLO activity. Key comparisons include:
Table 1: Second Harmonic Generation (βHRS) Values of Benzonitrile Analogs
- The oxazole-ethynyl analog achieves higher βHRS via extended π-backbone but remains inferior to propenoxy-substituted benzonitriles, where allyloxy groups enhance conjugation and dipole alignment .
Cytotoxic Activity
Table 2: Cytotoxicity of Selected Benzonitrile Derivatives
- Electron-donating groups (e.g., methoxy, dimethylamino) improve cytotoxicity by modulating cellular uptake and target binding .
- The propenoxy group in this compound may offer similar benefits but requires experimental validation.
Photophysical Properties
Thiophene-based benzonitriles exhibit solvent-dependent emission:
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